REACTION_CXSMILES
|
C(=O)([O-])[O-].[Na+].[Na+].[NH2:7][NH2:8].[Cl:9][C:10]1[N:15]=[C:14](Cl)[C:13]([O:17][CH3:18])=[CH:12][N:11]=1>CO.O>[Cl:9][C:10]1[N:15]=[C:14]([NH:7][NH2:8])[C:13]([O:17][CH3:18])=[CH:12][N:11]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
29.15 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
54.9 g
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
glass
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
89.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=N1)Cl)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
43 °C
|
Type
|
CUSTOM
|
Details
|
The resulting slurry was stirred overnight at 25° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a thermocouple temperature probe, overhead stirrer with glass agitator, condenser
|
Type
|
ADDITION
|
Details
|
During the addition
|
Type
|
CUSTOM
|
Details
|
was kept at 20° C.
|
Type
|
CUSTOM
|
Details
|
rose from 21° C. to 28° C
|
Type
|
ADDITION
|
Details
|
Upon completion of the addition
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Type
|
CUSTOM
|
Details
|
was removed by distillation
|
Type
|
DISTILLATION
|
Details
|
Distillation
|
Type
|
WAIT
|
Details
|
continued for 1.5 h, at which point
|
Duration
|
1.5 h
|
Type
|
DISTILLATION
|
Details
|
the rate of distillation
|
Type
|
DISTILLATION
|
Details
|
to distill over, then vacuum
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled from 43° C. to 25° C. over 60 min
|
Duration
|
60 min
|
Type
|
FILTRATION
|
Details
|
The product was recovered by filtration through Whatman #52
|
Type
|
FILTRATION
|
Details
|
filter paper
|
Type
|
WASH
|
Details
|
After washing the filter cake with water (221 g)
|
Type
|
CUSTOM
|
Details
|
the product was dried overnight in vacuo at 42° C.
|
Duration
|
8 (± 8) h
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=N1)NN)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 83.5 g | |
YIELD: PERCENTYIELD | 92.7% | |
YIELD: CALCULATEDPERCENTYIELD | 95.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |